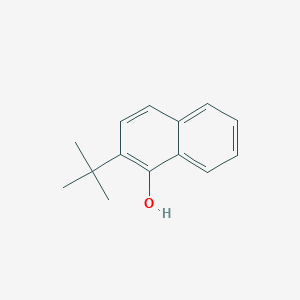

2-Tert-butylnaphthalen-1-ol

Descripción

2-Tert-butylnaphthalen-1-ol is a naphthol derivative featuring a hydroxyl group (-OH) at the 1-position of the naphthalene ring and a tert-butyl group (-C(CH₃)₃) at the 2-position. This structural arrangement confers unique steric and electronic properties.

Propiedades

Fórmula molecular |

C14H16O |

|---|---|

Peso molecular |

200.28 g/mol |

Nombre IUPAC |

2-tert-butylnaphthalen-1-ol |

InChI |

InChI=1S/C14H16O/c1-14(2,3)12-9-8-10-6-4-5-7-11(10)13(12)15/h4-9,15H,1-3H3 |

Clave InChI |

PZERHTYUARNDEK-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1=C(C2=CC=CC=C2C=C1)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analog: 4-Tert-butylphenol (CAS 98-54-4)

Key Differences :

- Aromatic System: 4-Tert-butylphenol has a single benzene ring, whereas 2-Tert-butylnaphthalen-1-ol features a naphthalene system. The extended conjugation in naphthalene increases molecular weight (≈201.3 g/mol vs. 164.24 g/mol for 4-tert-butylphenol) and polarizability.

- Substituent Position: The tert-butyl group in 4-tert-butylphenol is para to the hydroxyl group, minimizing steric effects. In contrast, the ortho positioning in 2-Tert-butylnaphthalen-1-ol creates steric hindrance near the hydroxyl group, which may reduce hydrogen-bonding efficiency and alter solubility.

- Acidity: The hydroxyl group in 4-tert-butylphenol (pKa ≈10–11) is less acidic than phenol (pKa ≈9.95) due to electron-donating tert-butyl effects. For 2-Tert-butylnaphthalen-1-ol, the acidity is expected to be lower than 1-naphthol (pKa ≈9.3) due to steric inhibition of solvation .

| Property | 2-Tert-butylnaphthalen-1-ol | 4-Tert-butylphenol |

|---|---|---|

| Molecular Weight (g/mol) | ~201.3 | 164.24 |

| Aromatic System | Naphthalene | Benzene |

| Substituent Position | 2- (ortho to -OH) | 4- (para to -OH) |

| Hydrogen Bond Donors | 1 | 1 |

Functional Group Analog: tert-Butyl 2-(6-Methoxynaphthalen-2-yl)acetate

Key Differences :

- Functional Groups : The acetate ester and methoxy group in this compound contrast with the hydroxyl group in 2-Tert-butylnaphthalen-1-ol. The ester group increases hydrophobicity (higher LogP) and reduces hydrogen-bonding capacity.

- Reactivity : The ester is prone to hydrolysis under acidic or basic conditions, whereas the hydroxyl group in 2-Tert-butylnaphthalen-1-ol may participate in oxidation or etherification reactions.

| Property | 2-Tert-butylnaphthalen-1-ol | tert-Butyl 2-(6-Methoxynaphthalen-2-yl)acetate |

|---|---|---|

| Key Functional Groups | -OH | -OCH₃, -COO-tert-butyl |

| Reactivity | Oxidation-prone | Hydrolysis-prone |

| LogP (estimated) | ~3.5 | ~4.2 |

Complex Structural Analog: 1-[[Butyl-[(2-Hydroxynaphthalen-1-yl)methyl]amino]methyl]naphthalen-2-ol (CAS 6642-17-7)

Key Differences :

- Molecular Complexity: This compound has two naphthol moieties linked by a butylamino group, resulting in a larger molecular weight (385.5 g/mol) and higher topological polar surface area (TPSA = 58.9 Ų vs. ~20.3 Ų for 2-Tert-butylnaphthalen-1-ol).

- Hydrogen Bonding: With two hydroxyl groups and an amine, it has three hydrogen-bond acceptors and two donors, enhancing solubility in polar solvents compared to 2-Tert-butylnaphthalen-1-ol.

- Applications: Limited supplier data suggest specialized research use, whereas simpler naphthol derivatives are more widely applied in industrial settings .

| Property | 2-Tert-butylnaphthalen-1-ol | 1-[[Butyl-[(2-Hydroxynaphthalen-1-yl)methyl]amino]methyl]naphthalen-2-ol |

|---|---|---|

| Molecular Weight (g/mol) | ~201.3 | 385.5 |

| Hydrogen Bond Donors | 1 | 2 |

| TPSA (Ų) | ~20.3 | 58.9 |

Research Findings and Trends

- Steric Effects : Ortho-substituted tert-butyl groups in naphthols reduce intermolecular interactions, as seen in solubility differences between 2-Tert-butylnaphthalen-1-ol and para-substituted analogs .

- Toxicity Gaps: Limited ecotoxicological data exist for tert-butyl-substituted naphthalenes, highlighting a need for further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.